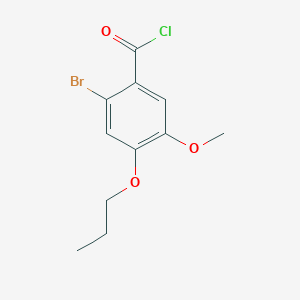

2-Bromo-5-methoxy-4-propoxybenzoyl chloride

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXIODMIKUGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-propoxybenzoyl chloride typically involves the following steps:

Methoxylation: The addition of a methoxy group to the benzene ring.

Propoxylation: The attachment of a propoxy group to the benzene ring.

Chlorination: The conversion of the benzoyl group to benzoyl chloride.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reactor Design: Use of reactors that can handle bromination, methoxylation, propoxylation, and chlorination reactions.

Temperature Control: Maintaining optimal temperatures for each reaction step.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

Oxidation and Reduction Reactions: The methoxy and propoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the benzoyl chloride group.

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy and propoxy groups.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the methoxy and propoxy groups.

Major Products:

Substitution Products: Formation of amides, esters, and thioesters.

Oxidation Products: Formation of carboxylic acids and aldehydes.

Reduction Products: Formation of alcohols and alkanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H14BrClO3

- Molecular Weight : Approximately 305.6 g/mol

- Appearance : Typically a white to off-white crystalline solid

- Solubility : Soluble in organic solvents like ethanol and chloroform, but sparingly soluble in water.

Pharmaceutical Applications

2-Bromo-5-methoxy-4-propoxybenzoyl chloride is primarily utilized in pharmaceutical chemistry due to its role as a versatile building block. Its applications include:

-

Synthesis of Analgesics and Sedatives :

- The compound serves as an intermediate in synthesizing various analgesic and sedative drugs. It can be transformed into more complex structures that exhibit pain-relieving properties.

-

Production of Anticonvulsants :

- It plays a crucial role in synthesizing anticonvulsant medications, which are essential for treating epilepsy and other seizure disorders. The compound's ability to introduce functional groups is vital for achieving the desired pharmacological activity.

-

Antimicrobial and Antifungal Agents :

- Research has indicated potential antimicrobial and antifungal activities associated with derivatives of this compound. This makes it a candidate for developing new therapeutic agents targeting infections.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in the agrochemical field:

-

Herbicides and Pesticides :

- The compound can be utilized as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection strategies by targeting specific pests or weeds.

-

Plant Growth Regulators :

- Its derivatives may serve as plant growth regulators, helping enhance agricultural productivity through modulation of plant growth processes.

Case Study 1: Synthesis of Benzodiazepines

A study demonstrated the effectiveness of using this compound as an intermediate in synthesizing benzodiazepines, which are widely used for their anxiolytic effects. The compound facilitated the introduction of necessary functional groups that improved the pharmacological profile of the resulting drugs.

Case Study 2: Antifungal Activity

Research conducted on various derivatives of this compound indicated significant antifungal activity against common pathogens such as Candida species. The modifications made using this compound enhanced the efficacy of these compounds compared to existing antifungal agents.

Safety Considerations

Handling this compound requires adherence to safety protocols due to its potential hazards:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and face protection.

- Ventilation : Ensure adequate ventilation when working with this compound to avoid inhalation risks.

- First Aid Measures : In case of skin or eye contact, flush with water for at least 15 minutes and seek medical attention if necessary.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzoyl chloride involves its reactivity due to the presence of the benzoyl chloride group. This group is highly reactive towards nucleophiles, making the compound useful in substitution reactions. The bromine, methoxy, and propoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

2.1. 4-Bromobenzoyl Chloride

- Structural Differences : Unlike 2-bromo-5-methoxy-4-propoxybenzoyl chloride, 4-bromobenzoyl chloride (CAS 586-75-4) lacks methoxy and propoxy substituents, featuring only a bromine atom at the para position .

- Reactivity :

- The absence of electron-donating alkoxy groups in 4-bromobenzoyl chloride results in lower electron density at the acyl chloride group, reducing its reactivity toward nucleophiles compared to the target compound.

- Steric hindrance in this compound may slow reactions compared to the less-substituted 4-bromobenzoyl chloride.

- Safety Profile :

2.2. 5-Methoxy-2-nitrobenzoyl Chloride

- Functional Groups: Replaces bromine with a nitro group (-NO₂) at the 2-position, which is strongly electron-withdrawing.

- Reactivity :

- The nitro group enhances electrophilicity at the acyl chloride, accelerating reactions with amines or alcohols.

- In contrast, the bromine in the target compound may participate in Ullmann or Suzuki coupling reactions, expanding its synthetic utility.

2.3. 4-Propoxy-3-chlorobenzoyl Chloride

- Substituent Arrangement : Features chlorine at the 3-position and propoxy at the 4-position, altering steric and electronic effects.

- Solubility: The propoxy group in both compounds enhances solubility in nonpolar solvents, but the bromine in the target compound increases molecular weight and may reduce volatility.

Comparative Data Table

Biological Activity

2-Bromo-5-methoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula CHBrClO. It is known for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its role as a reactive electrophile. It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride functional group, which can react with various nucleophiles including amines and thiols. This reactivity is crucial for its potential use in medicinal chemistry, particularly in the development of enzyme inhibitors or other bioactive compounds.

Inhibition Studies

Recent studies have indicated that compounds related to this compound exhibit inhibitory effects on specific enzymes. For instance, derivatives of benzoyl chlorides have been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. These findings suggest that this compound could be explored further for its potential as an anti-cancer agent by inhibiting LSD1 activity .

Case Studies

-

Inhibition of LSD1 :

- A study demonstrated that certain derivatives of benzoyl chlorides, including those structurally similar to this compound, showed promising levels of activity against LSD1 with Kd values below 10 nM. These compounds exhibited moderate bioavailability and stability in vivo, indicating their potential as therapeutic agents .

-

Anti-inflammatory Properties :

- Compounds derived from benzoyl chlorides have been investigated for their anti-inflammatory effects. In one study, related compounds were shown to modulate the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could alleviate inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action associated with this compound and related compounds:

Synthesis and Characterization

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. The synthetic routes often involve the introduction of different substituents on the benzene ring to optimize binding affinity and selectivity towards target enzymes.

Future Directions

Further research is warranted to explore:

- The structure-activity relationship (SAR) of this compound.

- Its efficacy in vivo against cancer models.

- Potential side effects and toxicity profiles associated with long-term use.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the molecular structure of 2-bromo-5-methoxy-4-propoxybenzoyl chloride in crystallographic studies?

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving complex substituent arrangements. Ensure crystals are grown under inert conditions to prevent hydrolysis, and collect high-resolution data to mitigate positional disorder in the propoxy group . Pair SC-XRD with spectroscopic techniques (e.g., / NMR) to cross-validate electronic environments of bromine and methoxy groups.

Q. How should researchers safely handle this compound in laboratory settings?

- This acyl chloride is highly reactive and corrosive. Use gloves (nitrile), face shields, and fume hoods to prevent skin/eye contact and inhalation. Store in moisture-resistant containers under inert gas (argon/nitrogen) at ≤4°C. Avoid exposure to water, alcohols, or bases to prevent violent decomposition. Emergency protocols for spills include neutralization with dry sodium bicarbonate followed by disposal as hazardous waste .

Q. What synthetic routes are effective for preparing this compound?

- Start with 5-methoxy-4-propoxybenzoic acid: (1) Brominate selectively at the ortho position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl). (2) Convert the carboxylic acid to the acyl chloride with thionyl chloride (SOCl) or oxalyl chloride [(COCl)] in anhydrous DCM. Monitor reaction completion via FT-IR (disappearance of -OH stretch at ~2500 cm) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions to predict electrophilic/nucleophilic sites. For example, conflicting experimental data on bromide displacement rates (SN2 vs. radical pathways) may arise from solvent polarity effects. Compare computed activation energies under varying dielectric conditions (e.g., DCM vs. DMF) to identify dominant mechanisms .

Q. What experimental strategies mitigate competing side reactions during functionalization of this compound?

- Competing hydrolysis of the acyl chloride can be minimized by using aprotic solvents (e.g., THF, DCM) and molecular sieves. For Suzuki-Miyaura coupling, pre-protect the acyl chloride as a stable imidazolide intermediate. Optimize catalyst systems (e.g., Pd(PPh) with SPhos ligand) to enhance selectivity for bromide substitution over undesired cross-coupling at methoxy/propoxy groups .

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?

- Steric hindrance from the propoxy group directs nucleophiles (e.g., amines) toward the less-substituted para position. Electronic effects from the electron-donating methoxy group activate the benzene ring for electrophilic substitution but deactivate the acyl chloride toward nucleophilic acyl substitution. Use Hammett σ values and Sterimol parameters to quantitatively model these effects and design targeted reactions .

Q. What analytical workflows are recommended for resolving discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

- Contradictory NMR signals (e.g., unexpected splitting in methoxy protons) may arise from rotameric equilibria in the propoxy chain. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and assign peaks. Pair with 2D techniques (HSQC, NOESY) to confirm through-space interactions between substituents .

Methodological Considerations

- Data Contradiction Analysis : When conflicting reactivity or spectral data arise, systematically vary experimental conditions (solvent, temperature, catalysts) and employ hybrid computational-experimental workflows to isolate variables .

- Safety Protocols : Regularly audit storage conditions using moisture sensors and implement inert-atmosphere techniques (Schlenk line) for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.